

Preclinical Data on LY2811376: A BACE1 Inhibitor for Alzheimer's Disease

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Compound of Interest

Compound Name: LY2811376

Cat. No.: B608720

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Introduction: **LY2811376** is an orally available, non-peptidic inhibitor of β -secretase (BACE1), the rate-limiting enzyme in the production of amyloid- β (A β) peptide.^[1] According to the amyloid cascade hypothesis, the accumulation of A β in the brain is a primary event in the pathogenesis of Alzheimer's disease (AD).^{[1][2]} BACE1 has therefore been a key therapeutic target for disease-modifying drugs.^[3] **LY2811376** was developed to test this hypothesis by reducing A β production.^[1] Although its clinical development was halted due to off-target toxicity, the preclinical data provided a crucial proof-of-concept for BACE1 inhibition, demonstrating a robust reduction of A β in both animal models and humans.^{[1][4]} This guide provides a detailed overview of the preclinical data, experimental protocols, and relevant biological pathways associated with **LY2811376**.

Quantitative Data Presentation

The preclinical efficacy of **LY2811376** was evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Enzymatic and Cellular Activity of **LY2811376**

Parameter	Substrate/Cell Line	Value	Reference
IC ₅₀	hBACE1 (Synthetic Peptide Substrate)	239 nM	[1][5]
IC ₅₀	hBACE1 (Chimeric Protein Substrate)	249 nM	[1][5]
EC ₅₀	HEK293 cells overexpressing APP	~300 nM	[1][6]
EC ₅₀	PDAPP Transgenic Mouse Primary Neurons	~100 nM	[1][6]
Selectivity	BACE1 vs. BACE2	~10-fold	[1][6]
Selectivity	BACE1 vs. Cathepsin D	>50-fold	[1][6]
Selectivity	BACE1 vs. Pepsin	>50-fold	[1][6]
Selectivity	BACE1 vs. Renin	>50-fold	[1][6]

Table 2: In Vivo Pharmacodynamic Effects of **LY2811376** in PDAPP Mice (3 hours post-dose)

Oral Dose	Average Systemic Exposure	Brain A β Reduction	Brain sAPP β Reduction	Brain C99 Reduction	Reference
10 mg/kg	667 ng/mL	Dose-dependent, significant	Dose-dependent, significant	Dose-dependent, significant	[1]
30 mg/kg	1830 ng/mL	Dose-dependent, significant	Dose-dependent, significant	Dose-dependent, significant	[1]
100 mg/kg	7200 ng/mL	Dose-dependent, significant	Dose-dependent, significant	Dose-dependent, significant	[1]

Note: Specific percentage reductions at each dose were presented graphically in the source material; all doses produced statistically significant ($p < 0.01$) reductions compared to vehicle control.[1]

Table 3: In Vivo Pharmacodynamic Effects of **LY2811376** in Beagle Dogs

Oral Dose	Time Point	CSF A β_{1-x} Reduction	Reference
5 mg/kg	3 hours	43%	[1]
5 mg/kg	9 hours	~70%	[1]

Experimental Protocols

Detailed methodologies were crucial for assessing the preclinical profile of **LY2811376**.

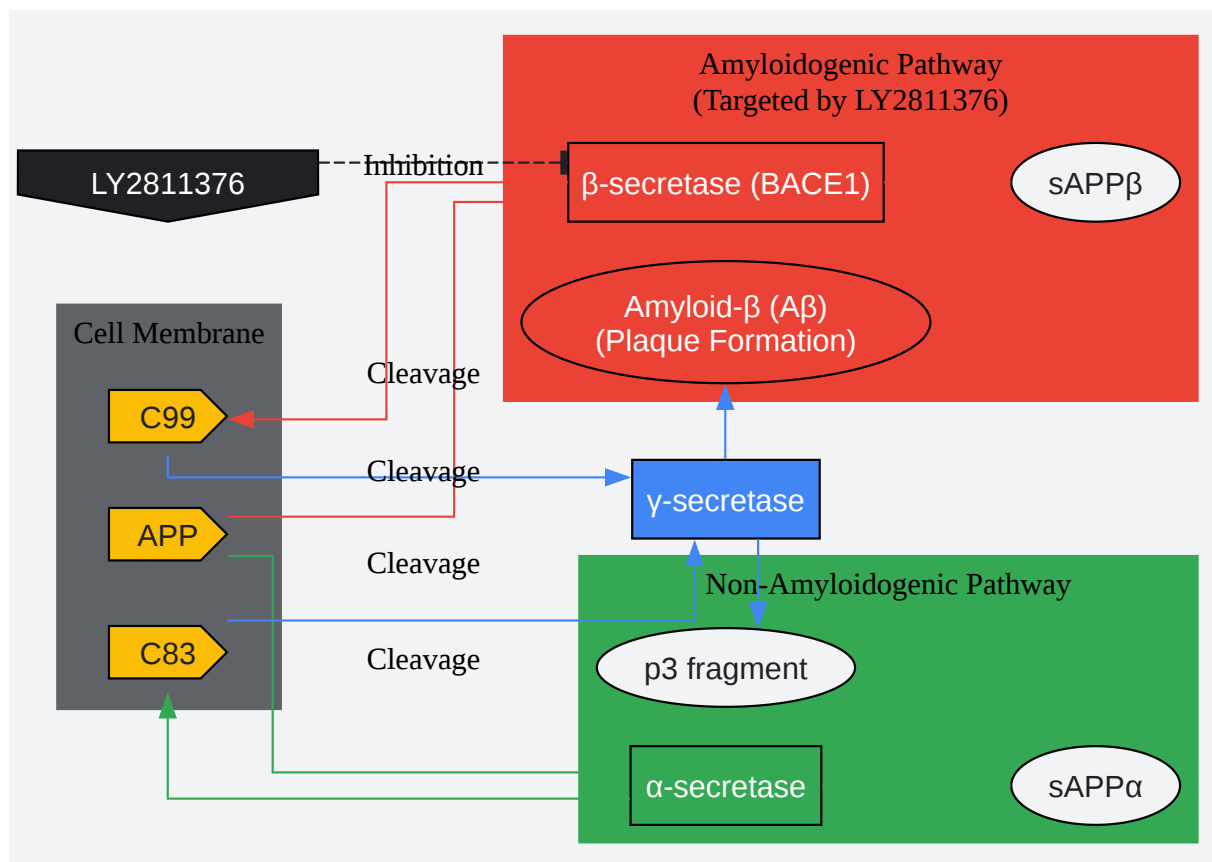
1. Recombinant Enzyme Assays: The inhibitory potency of **LY2811376** against human BACE1 (hBACE1) was determined using recombinant enzyme assays.[1] Two different substrates were used: a small synthetic peptide and a larger chimeric protein (MBP–C125).[1] The assays measured the concentration-dependent inhibition of hBACE1 activity by **LY2811376** to determine the IC₅₀ value.[1] Selectivity was assessed by comparing its inhibitory activity against related aspartyl proteases like BACE2, cathepsin D, pepsin, and renin.[1]
2. Cell-Based Assays: Two primary cell-based models were used to measure the compound's efficacy in a cellular context.
 - HEK293-APP Cells: A human embryonic kidney (HEK) cell line overexpressing the amyloid precursor protein (APP) was treated with varying concentrations of **LY2811376**. [1][6] The concentration of secreted A β in the cell media was measured to determine the half-maximal effective concentration (EC₅₀). [1]
 - PDAPP Primary Neuronal Cultures: Primary cortical neurons were cultured from embryonic day 16 PDAPP transgenic mice.[1] These mice overexpress a human APP gene with the V717F mutation.[1] The cultured neurons were treated with **LY2811376**, and the subsequent decrease in secreted A β was quantified to establish the EC₅₀ in a more disease-relevant neuronal model.[1][6]

3. In Vivo Animal Studies:

- **PDAPP Mouse Model:** Young APPV717F transgenic mice were administered **LY2811376** via oral gavage at doses of 10, 30, and 100 mg/kg.^[1] Three hours after dosing, brain levels of key pharmacodynamic markers were assessed.^[1] Cortical extracts were analyzed to measure the levels of A β , soluble APP β (sAPP β), and the C-terminal fragment C99, all of which are direct products of BACE1 cleavage of APP.^[1] This allowed for the evaluation of target engagement in the central nervous system.
- **Beagle Dog Model:** To assess the compound's effects on cerebrospinal fluid (CSF) biomarkers, beagle dogs were treated with a 5 mg/kg oral dose of **LY2811376**.^[1] CSF and plasma samples were collected at various time points post-administration.^[1] The levels of different A β isoforms (A β_{1-x} , A β_{1-40} , A β_{1-42}) in the CSF were measured to confirm central target engagement and to understand the pharmacodynamic time course.^[1]

Visualizations: Pathways and Workflows

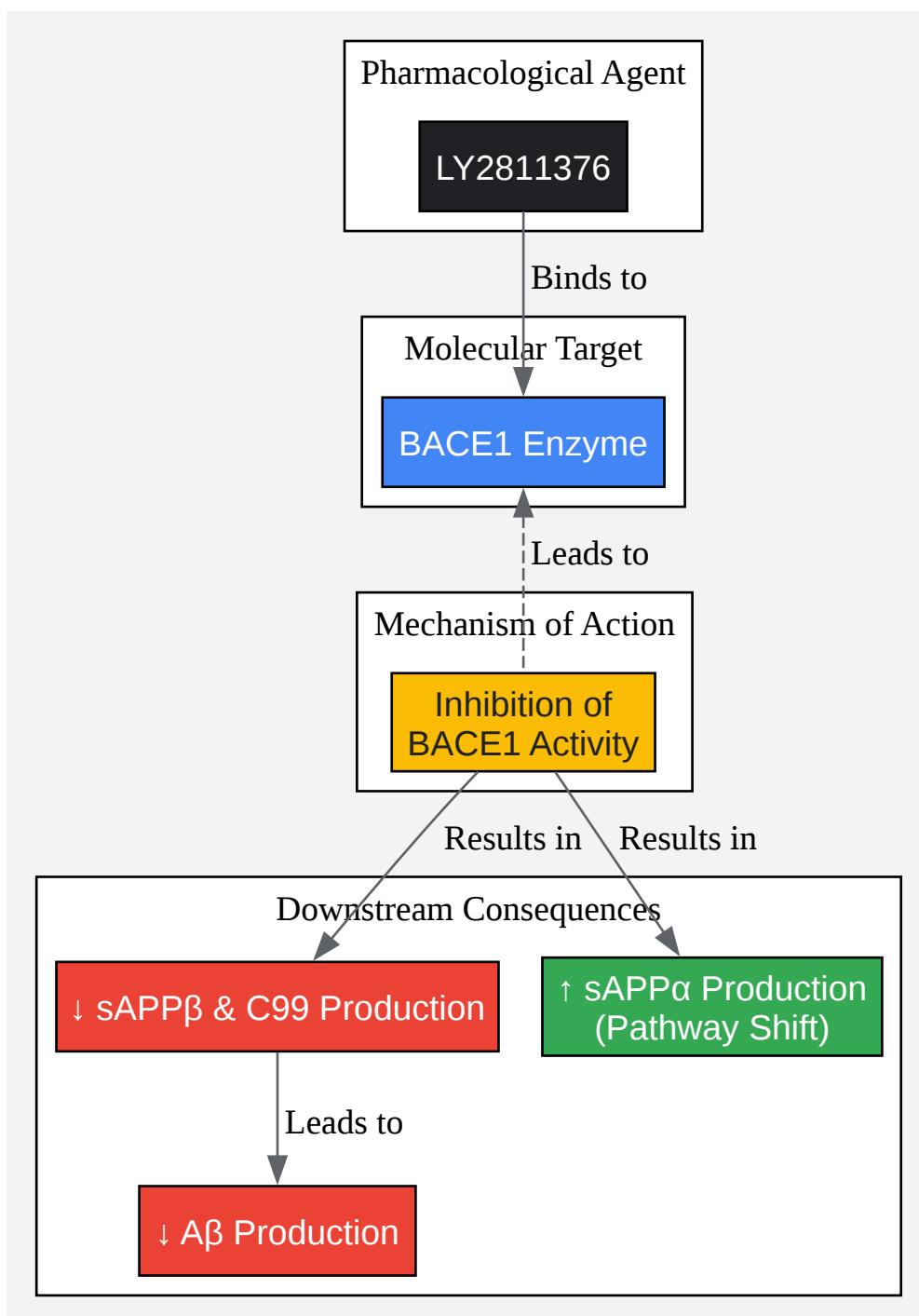
Amyloid Precursor Protein (APP) Processing Pathway



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Caption: Amyloidogenic vs. Non-Amyloidogenic APP processing pathways and the inhibitory action of **LY2811376**.

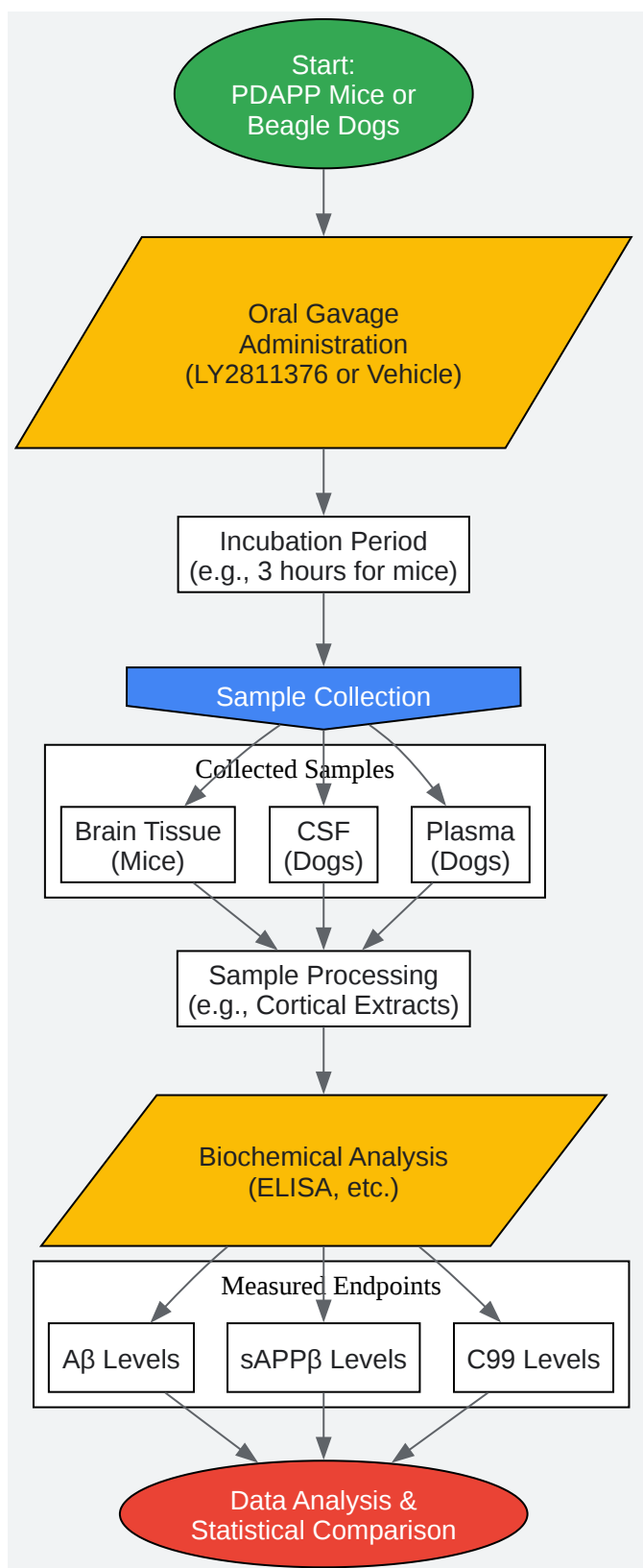
Logical Relationship of BACE1 Inhibition



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Caption: Logical flow from drug administration to the downstream biomarker changes resulting from BACE1 inhibition.

In Vivo Experimental Workflow



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Caption: A typical workflow for an in vivo preclinical study of **LY2811376**.

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